
Lobeline, (+)-
Overview
Description
Lobeline is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), and great lobelia (Lobelia siphilitica) . In its pure form, lobeline is a white amorphous powder that is freely soluble in water . It has been proposed for a variety of therapeutic uses, including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation .
Preparation Methods
Lobeline can be synthesized through chemical routes. One method involves the isomerization of cis-lobeline to trans-lobeline, where temperature acts as the catalytic factor and pH is the key factor . Industrial production methods include the preparation of lobeline hydrochloride injection, which involves dissolving lobeline hydrochloride in water for injection, adjusting the pH to 2.9-3.2 with hydrochloric acid, and then filtering and encapsulating the solution under aseptic conditions .
Chemical Reactions Analysis
Lobeline undergoes various chemical reactions, including:
Oxidation: Lobeline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lobeline into its reduced forms.
Substitution: Lobeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Lobeline has been extensively studied for its potential therapeutic applications. It has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . Additionally, lobeline has been investigated for its use in treating drug addictions, including addiction to amphetamines, cocaine, and alcohol . It has also been studied for its potential to protect dopaminergic neurons and alleviate the symptoms of Parkinson’s disease .
Mechanism of Action
Lobeline exerts its effects by inhibiting nicotine-evoked dopamine release and binding to neuronal nicotinic receptor subtypes . It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Lobeline does not release dopamine from its presynaptic terminal but induces the metabolism of dopamine intraneuronally . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter .
Comparison with Similar Compounds
Lobeline is often compared to nicotine due to its similar actions on nicotinic cholinergic receptors, although it is less potent . Other similar compounds include:
Lobelane: A minor alkaloid found in the same plants as lobeline, with similar biological effects but different relative affinities to vesicular monoamine transporter and other proteins.
Sedamine: An alkaloid found in plants of the genus Sedum, known to inhibit pea seedlings amine oxidase. Lobeline’s uniqueness lies in its multiple mechanisms of action, including its ability to inhibit dopamine uptake and promote dopamine release, making it a promising candidate for treating various neurological and psychiatric disorders.
Biological Activity
Lobeline, a piperidine alkaloid derived from the Lobelia species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an extensive overview of lobeline's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of Lobeline
Lobeline is primarily extracted from the plant Lobelia inflata and has been studied for its effects on the central nervous system (CNS), including anxiolytic and antidepressant properties. Its molecular structure allows it to interact with various neurotransmitter systems, making it a candidate for treating several neurological disorders.
- N-Methyl-D-Aspartate Receptor (NMDAR) Modulation :
- Dopaminergic System Interaction :
- Anticonvulsant Properties :
- Cholinesterase Inhibition :
Table 1: Summary of Biological Activities of Lobeline
Case Studies
- Neuroprotective Effects in Parkinson's Disease :
- Anticonvulsant Activity :
-
Cholinergic Modulation :
- In a recent study, lobeline was identified as a cholinesterase inhibitor, showing promise for cognitive enhancement in models relevant to Alzheimer's disease. This research underscores the potential for lobeline as a lead compound for developing new therapeutic strategies against neurodegenerative disorders .
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing and characterizing (+)-lobeline to ensure reproducibility?
Methodological Answer:
Synthesis of (+)-lobeline requires precise chiral resolution techniques, such as enantioselective chromatography or asymmetric synthesis, to isolate the (+)-enantiomer. Characterization should include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Polarimetry to verify optical activity.
For reproducibility, document reaction conditions (temperature, solvent, catalyst) and provide raw spectral data in supplementary materials .
Q. Basic: How can researchers systematically identify literature gaps in (+)-lobeline’s pharmacological mechanisms?
Methodological Answer:
Conduct a systematic review using Boolean search strategies (e.g., ("lobeline" AND "dopamine transporter") NOT "racemic mixture"
) in databases like PubMed and SciFinder. Prioritize recent reviews (last 5 years) and use citation chaining to trace foundational studies. Gaps often arise in enantiomer-specific interactions with nicotinic acetylcholine receptors (nAChRs) or dopamine transporters, which lack comparative kinetic data .
Q. Advanced: What experimental designs are optimal for resolving contradictions in (+)-lobeline’s dose-dependent effects on neurotransmitter release?
Methodological Answer:
Contradictions may stem from variability in in vitro vs. in vivo models. To address this:
- Use microdialysis in rodent models to measure real-time neurotransmitter levels (e.g., dopamine, acetylcholine) under controlled doses (0.1–10 mg/kg) .
- Pair with patch-clamp electrophysiology on nAChR-expressing cells to isolate receptor-specific effects.
- Apply meta-analysis to compare datasets, adjusting for variables like species, administration routes, and assay sensitivity .
Q. Advanced: How can computational modeling enhance the understanding of (+)-lobeline’s enantioselective binding to nAChRs?
Methodological Answer:
Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic nAChR structures (PDB IDs: 2QC1, 6UWZ). Key steps:
- Compare binding affinities of (+)-lobeline vs. (-)-enantiomer.
- Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues).
- Use Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Advanced: What strategies mitigate batch-to-batch variability in (+)-lobeline samples for in vivo behavioral assays?
Methodological Answer:
- Standardize synthesis protocols (e.g., chiral purity ≥98% via HPLC).
- Implement QC/QA checks :
- HPLC-UV/ECD for enantiomeric excess.
- Karl Fischer titration for moisture content.
- Use reference standards (e.g., NIST-certified lobeline) for calibration .
Q. Basic: Which analytical techniques are critical for validating (+)-lobeline’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose samples to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B).
- Monitor degradation via:
- LC-MS/MS for metabolite identification.
- Circular Dichroism (CD) to track stereochemical integrity.
- Publish stability data in supplementary tables with degradation kinetics (t½ values) .
Q. Advanced: How should researchers design studies to differentiate (+)-lobeline’s neuroprotective effects from off-target actions?
Methodological Answer:
- Knockout/wild-type comparisons : Use nAChR α4β2 knockout mice to isolate receptor-mediated effects.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways altered by (+)-lobeline.
- Selective antagonists : Co-administer mecamylamine (nAChR blocker) to confirm target engagement .
Q. Basic: What statistical approaches are recommended for analyzing (+)-lobeline’s dose-response curves in receptor-binding assays?
Methodological Answer:
- Fit data to four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and use Bootstrap resampling for small sample sizes .
Tables for Quick Reference
Properties
Key on ui mechanism of action |
Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |
---|---|
CAS No. |
246018-80-4 |
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |
InChI Key |
MXYUKLILVYORSK-QHAWAJNXSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Appearance |
Solid powder |
Key on ui other cas no. |
246018-80-4 90-69-7 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.